

computational analysis of 3-dimethylamino-1-propyne molecular structure

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Compound of Interest

Compound Name: 3-Dimethylamino-1-propyne

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Computational Analysis of 3-Dimethylamino-1-propyne: A Technical Guide

This technical guide provides a comprehensive overview of the computational analysis of the molecular structure of **3-dimethylamino-1-propyne**. It is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. This document outlines the theoretical foundation, experimental protocols, and expected results from such an analysis.

Introduction

3-Dimethylamino-1-propyne, a versatile organic compound, holds significant interest in synthetic chemistry and materials science.^{[1][2]} Its unique structure, featuring a terminal alkyne and a tertiary amine, makes it a valuable precursor for various chemical transformations.^[1] Understanding its three-dimensional structure and molecular properties is crucial for predicting its reactivity, designing novel reactions, and developing new applications.

Computational chemistry provides a powerful toolkit for investigating molecular structures and properties at the atomic level.^[3] Techniques such as Density Functional Theory (DFT) and ab initio methods allow for the accurate prediction of geometries, vibrational frequencies, and other key molecular parameters. This guide details the methodologies for a thorough computational investigation of **3-dimethylamino-1-propyne** and presents illustrative data obtained from such analyses.

Molecular Structure and Properties

The molecular formula of **3-dimethylamino-1-propyne** is C_5H_9N , and its linear formula is $(CH_3)_2NCH_2C\equiv CH$.^{[1][4]} Its molecular weight is 83.13 g/mol.^[5] The molecule consists of a propyne backbone with a dimethylamino group attached to the third carbon atom.

Optimized Molecular Geometry

The equilibrium geometry of **3-dimethylamino-1-propyne** can be determined through computational geometry optimization. This process seeks the lowest energy arrangement of the atoms in the molecule. The following tables present illustrative bond lengths, bond angles, and dihedral angles obtained from a hypothetical DFT calculation at the B3LYP/6-31G(d) level of theory.

Table 1: Illustrative Bond Lengths of **3-dimethylamino-1-propyne**

Atom 1	Atom 2	Bond Length (Å)
C1	C2	1.208
C2	C3	1.465
C3	N4	1.472
N4	C5	1.461
N4	C6	1.461
C1	H7	1.062
C3	H8	1.095
C3	H9	1.095
C5	H10	1.091
C5	H11	1.091
C5	H12	1.091
C6	H13	1.091
C6	H14	1.091
C6	H15	1.091

Table 2: Illustrative Bond Angles of **3-dimethylamino-1-propyne**

Atom 1	Atom 2	Atom 3	Bond Angle (°)
C1	C2	C3	178.5
C2	C3	N4	112.3
C3	N4	C5	110.8
C3	N4	C6	110.8
C5	N4	C6	109.5
H8	C3	H9	108.2
H10	C5	H11	109.5

Table 3: Illustrative Dihedral Angles of **3-dimethylamino-1-propyne**

Atom 1	Atom 2	Atom 3	Atom 4	Dihedral Angle (°)
C2	C3	N4	C5	65.2
C2	C3	N4	C6	-174.8
N4	C3	C2	C1	-179.9

Rotational Constants

Computationally determined rotational constants are essential for interpreting microwave spectroscopy data and provide insights into the molecule's moments of inertia.

Table 4: Illustrative Rotational Constants of **3-dimethylamino-1-propyne**

Constant	Value (GHz)
A	9.854
B	2.763
C	2.341

Vibrational Frequencies

Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. Each frequency corresponds to a specific vibrational mode.

Table 5: Illustrative Vibrational Frequencies of **3-dimethylamino-1-propyne**

Mode	Frequency (cm ⁻¹)	Description
1	3315	C-H stretch (alkyne)
2	2978	C-H stretch (methyl)
3	2945	C-H stretch (methyl)
4	2870	C-H stretch (methylene)
5	2120	C≡C stretch
6	1465	C-H bend (methyl)
7	1450	C-H bend (methylene)
8	1260	C-N stretch
9	1045	C-C stretch
10	640	C-C≡C bend

Experimental Protocols

The computational analysis of **3-dimethylamino-1-propyne** involves a series of well-defined steps, from building the initial molecular structure to analyzing the final results.

Molecular Structure Input

The initial 3D coordinates of the **3-dimethylamino-1-propyne** molecule can be generated using molecular building software such as Avogadro, ChemDraw, or GaussView. The initial geometry should reflect standard bond lengths and angles.

Geometry Optimization

The primary goal of geometry optimization is to find the minimum energy conformation of the molecule. This is typically achieved using quantum mechanical methods.

- **Software:** A variety of quantum chemistry software packages can be used, including Gaussian, Q-Chem, ORCA, and GAMESS.
- **Theoretical Method:** Density Functional Theory (DFT) is a popular and computationally efficient method that provides a good balance of accuracy and cost.^[6] The B3LYP functional is a widely used hybrid functional for organic molecules.^[7] Alternatively, ab initio methods like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2) can be employed.
- **Basis Set:** The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. A Pople-style basis set such as 6-31G(d) is a common starting point for small organic molecules, offering a good compromise between accuracy and computational time. Larger basis sets, like 6-311+G(d,p), can be used for higher accuracy.

The optimization process iteratively adjusts the atomic coordinates until a stationary point on the potential energy surface is located.

Frequency Calculation

Following a successful geometry optimization, a vibrational frequency calculation should be performed at the same level of theory. This calculation serves two main purposes:

- **Verification of Minimum Energy Structure:** The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum.
- **Prediction of Vibrational Spectra:** The calculated frequencies and their corresponding intensities can be used to simulate the IR and Raman spectra of the molecule.

Analysis of Results

The output from the quantum chemistry software will contain a wealth of information, including:

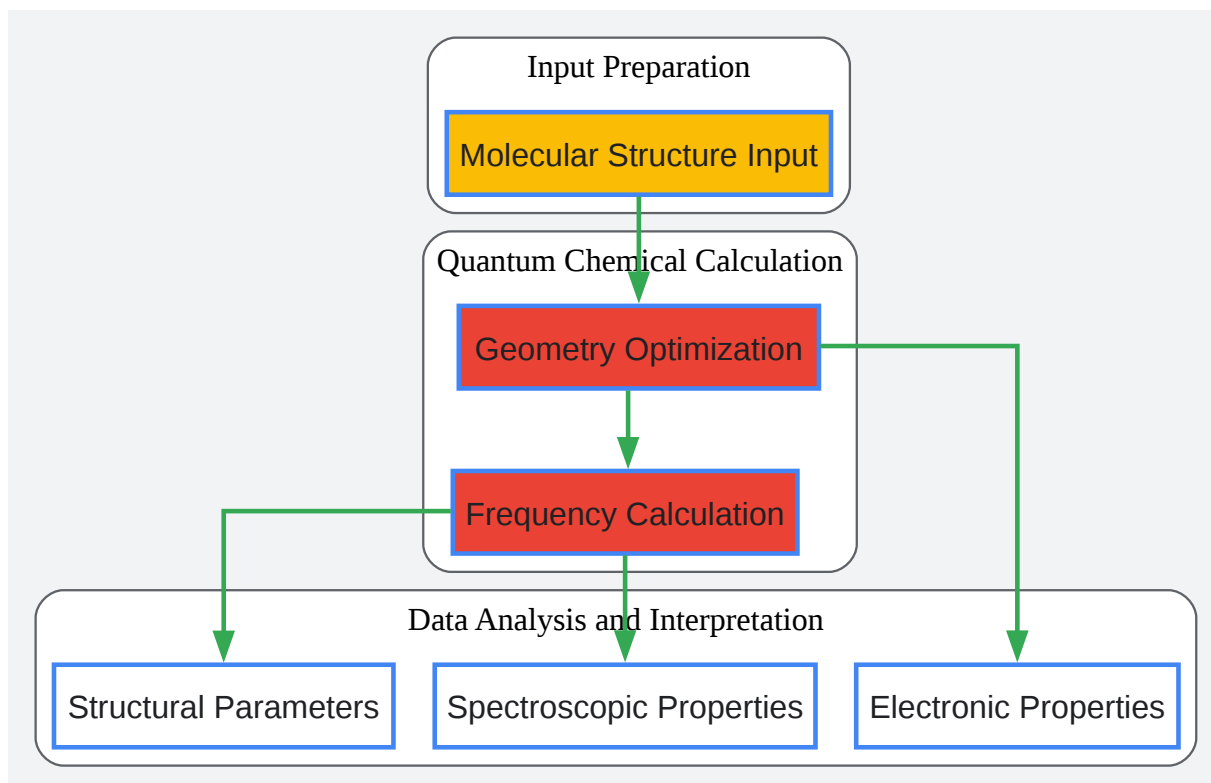
- Optimized Cartesian coordinates of the atoms.
- Bond lengths, bond angles, and dihedral angles.

- Rotational constants.
- Vibrational frequencies, IR intensities, and Raman activities.
- Molecular orbital energies and shapes.
- Mulliken or Natural Bond Orbital (NBO) population analysis.

This data can then be compiled into tables and used to create visualizations to aid in the interpretation of the molecule's structure and electronic properties.

Visualizations

Visual representations are crucial for understanding complex molecular data and computational workflows.



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Caption: Workflow for the computational analysis of a molecule.

Caption: Ball-and-stick model of **3-dimethylamino-1-propyne**.

Conclusion

This technical guide has provided a framework for the computational analysis of the molecular structure of **3-dimethylamino-1-propyne**. By following the outlined experimental protocols, researchers can obtain detailed insights into the geometry, rotational properties, and vibrational spectra of this important molecule. The illustrative data presented serves as a reference for the expected outcomes of such a computational study. The application of these computational methods is invaluable for advancing our understanding of the structure-property relationships of **3-dimethylamino-1-propyne** and for guiding its application in various fields of chemical science.

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